molecular formula C13H8ClFO3 B11724844 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B11724844
M. Wt: 266.65 g/mol
InChI Key: ZPPYCAHQBJYPIH-UHFFFAOYSA-N
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Description

3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid is a synthetic carboxylic acid derivative featuring a furan ring substituted with a 3-chloro-4-fluorophenyl group at the 5-position and an α,β-unsaturated acrylic acid moiety at the 2-position. Its design leverages halogenated aromatic systems and conjugated double bonds, which are common in drug candidates for optimizing binding affinity and metabolic stability .

Properties

Molecular Formula

C13H8ClFO3

Molecular Weight

266.65 g/mol

IUPAC Name

3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H8ClFO3/c14-10-7-8(1-4-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)

InChI Key

ZPPYCAHQBJYPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the substitution of the furan ring with a 3-chloro-4-fluorophenyl group using electrophilic aromatic substitution reactions.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the prop-2-enoic acid moiety, converting it to the corresponding propanoic acid derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Propanoic acid derivatives.

    Substitution Products: Various substituted derivatives of the 3-chloro-4-fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid exhibit anticancer properties. For instance, studies have shown that derivatives of furan compounds can act as effective inhibitors of various cancer cell lines, including human leukemia cells. The conjugation of the carbonyl group with a double bond in such structures enhances their biological activity, making them promising candidates for further development as anticancer agents .

2. Anti-inflammatory Properties

Furan derivatives are also recognized for their anti-inflammatory effects. Research highlights the potential of these compounds to modulate immune responses and reduce inflammation in various models. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes, which could be leveraged for developing therapeutic agents targeting inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Description References
AnticancerInhibits growth in human leukemia cell lines; structural specificity enhances activity
Anti-inflammatoryModulates immune response; inhibits pro-inflammatory cytokines
AntimicrobialPotential activity against resistant bacterial strains

Case Studies

Case Study 1: Anticancer Efficacy

A study published in ResearchGate demonstrated that derivatives of furan-based compounds, including those structurally similar to this compound, exhibited significant cytotoxic effects against HL-60 human leukemia cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting a valuable approach for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory properties of furan derivatives were explored using murine models. The results indicated that these compounds effectively reduced edema and pain associated with inflammatory responses. The study concluded that further exploration into the structure-activity relationship could yield potent new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Halogen Position and Type
  • 3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic Acid Derivatives Claficapavir (3-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid) replaces the 3-chloro-4-fluorophenyl group with a 4-chlorophenyl moiety and introduces a thiazolidinone ring. This modification is associated with antiviral activity, suggesting that halogen position (para vs. meta/ortho) and additional heterocycles (thiazolidinone) critically influence biological targeting .
  • 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic Acid This analog (C₁₃H₉O₃F, MW 232.2) substitutes the 3-chloro-4-fluorophenyl group with a 2-fluorophenyl ring.
  • 3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic Acid With two fluorine atoms at the 2- and 4-positions, this compound (CAS 844891-16-3) demonstrates how increased halogenation impacts physicochemical properties. Difluorination often enhances metabolic stability and lipophilicity compared to mono-halogenated analogs .
(b) Heterocyclic Modifications
  • (S,Z)-2-(5-((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic Acid (4e) This compound (MW 453.03) retains the 3-chloro-4-fluorophenyl-furan core but incorporates a thiazolidinone ring and a branched alkyl chain. The thioxothiazolidinone moiety introduces hydrogen-bonding capacity (IR: 2975 cm⁻¹ for OH, 1711 cm⁻¹ for C=O), which may enhance interactions with biological targets compared to the simpler acrylic acid derivative .
  • Wyerone Acid Analogs (2Z)-3-{5-[(4Z)-hept-4-en-2-ynoyl]furan-2-yl}prop-2-enoic acid, a natural product from broad bean leaves, replaces the halogenated phenyl group with an alkyne-substituted acyl chain. This structural divergence highlights the role of hydrophobic vs. polar substituents in dictating bioavailability and ecological function .

Physicochemical and Spectral Properties

Compound Molecular Formula Molecular Weight Key Spectral Data (IR, NMR) Solubility
Target Compound C₁₃H₈ClFO₃ ~258.6 (calc.) Not explicitly provided Likely polar aprotic solvents
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid C₁₃H₉FO₃ 232.2 Not reported DMSO, methanol
(S,Z)-Compound 4e C₂₀H₁₈ClNO₄S₂ 453.03 IR: 2975 cm⁻¹ (OH), 1711 cm⁻¹ (C=O) Not reported
Claficapavir C₁₆H₁₁ClNO₃S₂ 380.84 Not reported Likely aqueous (carboxylic acid)

Computational and Structural Analysis

  • Density-functional theory (DFT) studies () could predict the target compound’s electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to compare reactivity with analogs .
  • X-ray crystallography using SHELX software () has resolved structures of similar molecules, providing insights into bond lengths and angles that correlate with bioactivity .

Biological Activity

3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid, also known as BB58-0443, is a compound that has garnered attention for its potential biological activities. The compound's molecular formula is C13H8ClF O3, and it has a molecular weight of 266.65 g/mol . This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The structural characteristics of this compound are crucial for understanding its biological interactions. The compound features a furan ring and a prop-2-enoic acid moiety, which may contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H8ClF O3
Molecular Weight266.65 g/mol
CAS Number847482-09-1
SMILESC(=C/c1ccc(c2ccc(c(c2)[Cl])F)o1)\C(O)=O

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. Halogenation enhances the ability of these compounds to interact with microbial cell membranes and enzymes, potentially leading to increased efficacy against drug-resistant strains .

The biological mechanisms underlying the activity of this compound involve:

  • Inhibition of Enzyme Activity : Studies have shown that similar compounds can inhibit key enzymes in microbial metabolism, leading to reduced growth rates.
  • Disruption of Membrane Integrity : The presence of halogens can alter membrane fluidity and permeability, contributing to cell lysis in bacteria.
  • Modulation of Signaling Pathways : Some studies suggest that this compound may interfere with bacterial signaling pathways, affecting virulence factor expression.

Study on Antimicrobial Efficacy

A study focused on the antimicrobial properties of various halogenated compounds highlighted the effectiveness of this compound against multi-drug resistant strains of Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as a novel therapeutic agent .

Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that while the compound exhibits potent antimicrobial effects, it also displays selective toxicity towards cancer cell lines. The IC50 values indicated a promising therapeutic index, making it a candidate for further development in cancer therapeutics .

Clinical Implications

The promising results from preliminary studies suggest that this compound could serve as a lead compound for developing new antimicrobial agents or anticancer therapies. Future research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects.
  • In Vivo Studies : Evaluating the safety and efficacy in animal models to establish therapeutic potential.
  • Formulation Development : Exploring various formulations to enhance bioavailability and targeted delivery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid?

  • Methodological Answer : The compound is synthesized via condensation reactions between furan-2-carbaldehydes and malonic acid derivatives. For example:

  • Route 1 : Use triflic acid (TfOH) as a Brønsted acid catalyst to activate the reaction between 3-chloro-4-fluorophenyl-substituted furan-2-carbaldehyde and malonic acid in dichloromethane at 0°C. Quench with water, extract with chloroform, and purify via column chromatography .
  • Route 2 : Employ Lewis acids like AlCl₃ or AlBr₃ in benzene to facilitate Friedel-Crafts-type alkylation, followed by esterification and acid hydrolysis to yield the target compound .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the E/Z isomerism of the propenoic acid moiety and substitution patterns on the furan and aryl rings.
  • IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and conjugated alkene (C=C stretch ~1600 cm⁻¹) functional groups.
  • Melting Point Analysis : To assess purity, with deviations >2°C indicating impurities .

Q. What are the primary biological activities studied for this compound?

  • Methodological Answer : Derivatives of 3-(furan-2-yl)propenoic acid exhibit antimicrobial properties. Researchers test activity via:

  • Agar Diffusion Assays : Against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
  • MIC (Minimum Inhibitory Concentration) Determination : Using broth dilution methods with varying concentrations (e.g., 10–100 µg/mL) .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • DFT Calculations : Model reaction intermediates (e.g., carbocations or π-complexes) to identify energetically favorable pathways. For example, study the electrophilic substitution at the furan C5 position using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Docking Studies : Predict binding affinities of the compound to microbial enzymes (e.g., bacterial dihydrofolate reductase) to guide structural modifications .

Q. What strategies address low yields in the synthesis of halogenated furan-propenoic acid derivatives?

  • Methodological Answer :

  • Catalyst Screening : Compare TfOH (strong Brønsted acid) vs. AlCl₃ (Lewis acid) for regioselectivity and yield improvements.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, reducing side reactions.
  • Protecting Groups : Use tert-butyl esters for the carboxylic acid to prevent decarboxylation during harsh reactions .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH, temperature, and microbial strain selection (e.g., ATCC reference strains).
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., compare with (E)-3-(4-chlorophenyl) analogs in ).
  • SAR Analysis : Systematically modify substituents (e.g., chloro vs. fluoro at C4) to isolate contributions to bioactivity .

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